molecular formula C16H18N6O4 B13863891 8-(4-Amino-phenyl)-2'-deoxyguanosine

8-(4-Amino-phenyl)-2'-deoxyguanosine

Cat. No.: B13863891
M. Wt: 358.35 g/mol
InChI Key: DPZAZMUYFLXHAT-HBNTYKKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-Amino-phenyl)-2’-deoxyguanosine is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to the deoxyguanosine moiety. The unique structure of 8-(4-Amino-phenyl)-2’-deoxyguanosine allows it to interact with various biological molecules, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Amino-phenyl)-2’-deoxyguanosine typically involves the coupling of 4-amino-phenyl derivatives with deoxyguanosine. One common method includes the use of Suzuki-Miyaura coupling, where 4-amino-phenylboronic acid is reacted with a halogenated deoxyguanosine derivative in the presence of a palladium catalyst . The reaction is carried out under mild conditions, often in an aqueous or alcoholic solvent, with a base such as potassium carbonate to facilitate the coupling.

Industrial Production Methods: Industrial production of 8-(4-Amino-phenyl)-2’-deoxyguanosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent production. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-(4-Amino-phenyl)-2’-deoxyguanosine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nitration is carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation uses halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated phenyl derivatives.

Scientific Research Applications

8-(4-Amino-phenyl)-2’-deoxyguanosine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analog interactions.

    Biology: Employed in the study of DNA replication and repair mechanisms, as well as in the development of nucleoside-based drugs.

    Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.

    Industry: Utilized in the production of diagnostic reagents and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-(4-Amino-phenyl)-2’-deoxyguanosine involves its incorporation into DNA or RNA, where it can disrupt normal nucleic acid function. The amino group on the phenyl ring allows for specific interactions with enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    8-Amino-2’-deoxyguanosine: Lacks the phenyl ring, making it less bulky and potentially less specific in its interactions.

    4-Amino-phenyl-2’-deoxyadenosine: Similar structure but with adenine instead of guanine, leading to different biological activities.

    8-(4-Nitro-phenyl)-2’-deoxyguanosine: Contains a nitro group instead of an amino group, which can alter its reactivity and interactions.

Uniqueness: 8-(4-Amino-phenyl)-2’-deoxyguanosine is unique due to the presence of both the amino group and the phenyl ring, which confer specific chemical and biological properties. Its ability to interact with nucleic acid enzymes and its potential as a therapeutic agent make it a valuable compound in research and industry.

Properties

Molecular Formula

C16H18N6O4

Molecular Weight

358.35 g/mol

IUPAC Name

2-amino-8-(4-aminophenyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C16H18N6O4/c17-8-3-1-7(2-4-8)13-19-12-14(20-16(18)21-15(12)25)22(13)11-5-9(24)10(6-23)26-11/h1-4,9-11,23-24H,5-6,17H2,(H3,18,20,21,25)/t9-,10+,11+/m0/s1

InChI Key

DPZAZMUYFLXHAT-HBNTYKKESA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2C4=CC=C(C=C4)N)CO)O

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2C4=CC=C(C=C4)N)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.